Oxolamine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
1219-20-1 |
|---|---|
Molecular Formula |
C14H20ClN3O |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI Key |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Appearance |
Solid powder |
Other CAS No. |
1219-20-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
959-14-8 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Oxolamine Hydrochloride
Established Synthetic Pathways for Oxolamine (B1678060) Hydrochloride
Traditional synthetic routes to Oxolamine are built upon fundamental reactions that construct the 1,2,4-oxadiazole (B8745197) ring from acyclic precursors. These methods involve a sequence of acylation, cyclization, and substitution reactions.
A primary strategy for constructing the 1,2,4-oxadiazole ring in Oxolamine involves the acylation of an amidoxime (B1450833) intermediate followed by intramolecular cyclodehydration. acs.orgchim.itnih.gov In the specific synthesis of Oxolamine, this is achieved through the acylation of an N-hydroxyamidine precursor. ijsit.com
The process begins with the formation of phenylamidoxime from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride. scispace.com This intermediate is then acylated. One described method involves the acylation of the alkoxide derived from the N-hydroxyamidine with 3-chloropropionyl chloride. ijsit.com The subsequent treatment of this O-acylated product with a base, such as triethylamine, induces cyclization through imine formation to yield the 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole intermediate. scispace.comijsit.com This cyclization step is a critical ring-closing reaction that forms the stable aromatic oxadiazole heterocycle.
Table 1: Established Synthesis Steps for Oxolamine Core Structure This table summarizes the key reaction sequence for forming the functionalized oxadiazole intermediate of Oxolamine based on established chemical processes.
| Step | Reactants | Reagents | Intermediate Formed | Reaction Type |
| 1 | Benzonitrile, Hydroxylamine hydrochloride | Sodium carbonate, Water | Phenylamidoxime (OXO1) | Amidoxime formation |
| 2 | Phenylamidoxime (OXO1), 3-Chloropropionyl chloride | Triethylamine (TEA) | 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole (OXO2) | Acylation & Cyclization |
| 3 | 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole (OXO2) | Diethylamine (DEA) | Oxolamine (free base) | Nucleophilic Substitution |
Data sourced from a described synthesis of Oxolamine Citrate (B86180). scispace.comijsit.com
The synthesis of virtually all 1,2,4-oxadiazole systems is dependent on hydroxylamine (NH₂OH) or its salts to supply the essential N-O linkage that defines the ring structure. ijsit.com In the synthesis of Oxolamine, hydroxylamine hydrochloride is reacted with a nitrile, specifically benzonitrile, in the presence of a base like sodium carbonate. scispace.comrsc.org This reaction yields an amidoxime (specifically, phenylamidoxime), a crucial intermediate for the subsequent cyclization step. scispace.comnih.govnih.gov
The formation of the amidoxime proceeds via the intermolecular addition of hydroxylamine to the nitrile group. rsc.org This transformation is a foundational step, as the resulting amidoxime contains the necessary atoms and connectivity (N-C-N-O) to undergo cyclization with an acylating agent to form the five-membered heterocyclic ring. chim.it
Following the formation of the chloro-functionalized oxadiazole intermediate, 3-phenyl-5-(2-chloroethyl)-1,2,4-oxadiazole, the final step in synthesizing the Oxolamine base is a nucleophilic substitution reaction. scispace.com Diethylamine (DEA) is introduced, which acts as a nucleophile, attacking the terminal carbon of the ethyl side chain and displacing the chlorine atom. scispace.comarchive.org This reaction attaches the diethylamino functional group, completing the structure of the Oxolamine molecule. The process is typically conducted at an elevated temperature, for instance, 80°C, to facilitate the displacement. scispace.com
Advanced Synthetic Approaches for Oxolamine Hydrochloride and Related Oxadiazoles (B1248032)
More recent advancements in synthetic chemistry have focused on improving the efficiency, environmental impact, and versatility of 1,2,4-oxadiazole synthesis through methods like heterogeneous catalysis.
Heterogeneous catalysts offer significant advantages, including ease of separation and potential for recycling, aligning with the principles of green chemistry. rsc.org Several heterogeneous systems have been developed for the synthesis of 1,2,4-oxadiazoles, with some being explicitly applied to the synthesis of Oxolamine.
One highly effective method utilizes silica-supported perchloric acid (HClO₄-SiO₂), a solid acid catalyst. tandfonline.com This catalyst facilitates the reaction between amidoximes and acid anhydrides under solvent-free conditions, providing good to excellent yields. This methodology has been successfully used for the synthesis of Oxolamine. tandfonline.com Other notable heterogeneous catalysts include graphene oxide (GO), which acts as a metal-free carbocatalyst with dual acidic and oxidizing properties, and clay-supported copper hydroxide (B78521) (Cu(OH)x-Clay). nih.govufms.brsemanticscholar.org
Table 2: Comparison of Heterogeneous Catalysts in 1,2,4-Oxadiazole Synthesis This table highlights various advanced catalytic systems used for the synthesis of the 1,2,4-oxadiazole ring, a core component of Oxolamine.
| Catalyst | Starting Materials | Key Conditions | Advantages | Reference |
| HClO₄-SiO₂ | Amidoximes, Acid Anhydrides | Solvent-free | High efficiency, Reusable, Applied to Oxolamine synthesis | tandfonline.com |
| Graphene Oxide (GO) | Amidoximes, Aldehydes | Metal-free, One-pot | Environmentally benign, Dual catalytic activity | rsc.orgnih.govsemanticscholar.org |
| Cu(OH)x-Clay | Imines, Oximes | Room temperature | Recyclable, Mild conditions, Good yield | ufms.br |
| PTSA-ZnCl₂ | Amidoximes, Organic Nitriles | 80°C, DMF | Efficient, Mild catalyst | acs.orgorganic-chemistry.org |
The use of amidoximes as precursors is the most conventional and widely applied strategy for synthesizing 1,2,4-oxadiazoles. rsc.orgnih.gov An amidoxime is a compound that contains both an amino and a hydroxymino group on the same carbon atom. nih.gov The synthesis of the key precursor for Oxolamine, phenylamidoxime, is typically achieved by reacting benzonitrile with an aqueous solution of hydroxylamine or hydroxylamine hydrochloride in the presence of a base. scispace.comnih.gov
Modern techniques such as ultrasonic irradiation or microwave-assisted synthesis can accelerate the formation of amidoximes from nitriles and hydroxylamine, often under solvent-free conditions, leading to shorter reaction times and high yields. nih.gov Once formed, the amidoxime precursor is reacted with a suitable carboxylic acid derivative—such as an acyl chloride, anhydride, or ester—to undergo the heterocyclization that forms the 1,2,4-oxadiazole ring of Oxolamine. chim.itnih.govnih.gov
Analog Synthesis and Structural Variations of Oxolamine-Related Compounds
The synthesis of analogs and structural variants of compounds containing the oxadiazole moiety is a key area of research for developing new chemical entities. This exploration includes the creation of various substituted oxadiazole amines and the hybridization of the oxadiazole scaffold with other heterocyclic systems.
The synthesis of N-aryl-1,3,4-oxadiazole-2-amines is a well-explored area, with various methods developed for their preparation. One common approach involves the cyclization of thiosemicarbazide (B42300) precursors. For instance, reacting hydrazides with the appropriate isothiocyanate produces a thiosemicarbazide intermediate, which can then be cyclized using tosyl chloride in pyridine (B92270) to yield 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles. jchemrev.com
Another established method is the oxidative cyclization of aryl semicarbazides. The reaction of substituted phenyl semicarbazides with aromatic aldehydes can be refluxed for 10-12 hours in an ethanol-water system with a catalytic amount of sodium bisulfite to produce N-aryl-1,3,4-oxadiazole-2-amines. nih.gov The final products are typically isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization from absolute ethanol. nih.gov Characterization of these compounds is performed using IR, ¹H NMR, and mass spectrometry to confirm their structures. nih.gov
Table 2: Selected Examples of Synthesized N-aryl-1,3,4-Oxadiazole-2-amines
| Compound Name | Yield (%) | Melting Point (°C) | Analytical Data | Ref |
|---|---|---|---|---|
| N-(4-Methylphenyl)-5-(2-furyl)-1,3,4-oxadiazol-2-amine | 66 | 182–184 | IR (KBr) cm⁻¹: 3219 (NH), 1523 (C=N), 1109 (C–O–C). ¹H NMR (DMSO-d₆): δ 2.23 (3H, s), 6.86–6.89 (2H, d), 6.96–6.99 (2H, d), 7.36–7.41 (3H, m), 8.33 (1H, s). m/z = 241 (M⁺). | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | 68 | 190–192 | IR (KBr) cm⁻¹: 3191 (NH), 1521 (C=N), 1198 (C–O–C), 788 (C–F). ¹H NMR (DMSO-d₆): δ 2.23 (6H, s), 6.97-6.92 (2H, t), 7.21–7.23 (2H, d), 7.14–7.44 (2H, d), 7.91 (1H, s), 8.45 (1H, s). m/z = 283 (M⁺). | nih.gov |
The synthesis of hybrid molecules incorporating both quinazolinone and oxadiazole rings has been pursued to create structurally complex scaffolds. The quinazolin-4(3H)-one structure is particularly common in these synthetic endeavors. frontiersin.orgnih.gov
One synthetic route involves a multi-step process to create quinazolinone-based 1,2,4-oxadiazole hybrids. nih.gov This can involve preparing the necessary quinazolinone and 1,2,4-oxadiazole precursors separately and then coupling them. For example, target compounds have been synthesized in high yields by coupling a quinazolinone intermediate with a corresponding 1,2,4-oxadiazole in DMF using anhydrous potassium carbonate (K₂CO₃) and potassium iodide (KI) at room temperature. nih.gov
Another approach focuses on creating a methylamino linkage between the two heterocyclic systems. asianpubs.orgresearchgate.net One pathway involves the dehydrochlorination reaction of 6-aminoquinazolinone with 5-chloromethyl-1,2,4-oxadiazoles, which has been shown to produce the desired hybrid products in good to excellent yields and with shorter reaction times compared to other methods. asianpubs.orgresearchgate.net These hybrid structures are validated using spectroscopic techniques like IR, NMR, and mass spectrometry. frontiersin.org
Table 3: Synthetic Strategies for Quinazolinone-Oxadiazole Hybrids
| Hybrid Type | Synthetic Strategy | Key Reagents/Conditions | Yield | Ref |
|---|---|---|---|---|
| Quinazolin-4-one/1,2,4-oxadiazole Hybrids | Coupling of quinazolinone and 1,2,4-oxadiazole precursors | K₂CO₃, KI, DMF, Room Temperature, 24 h | High | nih.gov |
| Quinazolinone-based 1,2,4-oxadiazoles with methylamino linkage | Dehydrochlorination of 6-aminoquinazolinone with 5-chloromethyl-1,2,4-oxadiazoles | - | Good to Excellent | asianpubs.orgresearchgate.net |
Oxadiazoles, including the 1,2,4- and 1,3,4-isomers, are recognized as valuable building blocks in organic synthesis due to their diverse reactivity and inherent stability. researchgate.netresearchgate.net The 1,3,4-oxadiazole (B1194373) ring, in particular, has been extensively studied and utilized in the development of new compounds. researchgate.netchim.it
The synthesis of the oxadiazole ring itself can be achieved through various methods, most commonly involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.netmdpi.com Reagents such as phosphorus oxychloride and polyphosphoric acid have traditionally been used for these cyclization reactions. researchgate.net More modern methods include the use of reagents like XtalFluor-E for the effective conversion of 1,2-diacylhydrazines to 1,3,4-oxadiazoles. researchgate.net
The oxadiazole ring is considered a bioisostere for ester and amide groups, making it a useful substitute in medicinal chemistry when instability issues like hydrolysis are a concern. frontiersin.orgnih.gov The presence of nitrogen atoms in the ring also imparts coordinating properties, leading to their use as organic ligands. chim.it Furthermore, the oxadiazole core can be functionalized at various positions, allowing for the creation of a wide library of derivatives. For example, sulfur-containing 1,3,4-oxadiazoles can be synthesized from hydrazides using carbon disulfide, leading to thiones that can be further converted into various thioethers. chim.it This versatility makes oxadiazoles a privileged scaffold in the synthesis of complex organic molecules. researchgate.netrsc.org
Preclinical Pharmacological Characterization of Oxolamine Hydrochloride
General Pharmacological Profile of Oxolamine (B1678060) in Research Models
Oxolamine has been identified as a cough suppressant with additional anti-inflammatory, analgesic, and antispastic properties in various research models. oup.com It is recognized for its potential to alleviate cough and mitigate inflammatory and spastic processes. oup.com The compound has been used internationally for treating respiratory conditions such as pharyngitis, tracheitis, bronchitis, and bronchiectasis. wikipedia.orgncats.io
Antitussive Activity Research in Preclinical Models
The cough-suppressing effect of oxolamine is a key feature of its pharmacological profile, attributed to both central and peripheral mechanisms.
Central Mechanisms of Cough Reflex Modulation in Medulla Oblongata
Preclinical studies suggest that oxolamine exerts its antitussive effects by acting on the cough center located in the medulla oblongata of the brainstem. patsnap.commedtigo.com This central action is believed to inhibit the cough reflex, thereby reducing the urge to cough. patsnap.commsdvetmanual.com By modulating the sensitivity of this reflex arc, oxolamine can suppress non-productive coughs. medtigo.com
Peripheral Mechanisms of Bronchial Stimulation Attenuation
In addition to its central effects, oxolamine demonstrates peripheral actions that contribute to its antitussive activity. It is thought to possess local anesthetic properties that can numb sensory nerve endings in the respiratory tract. patsnap.com This local action helps to reduce the irritation that often triggers the cough reflex. patsnap.com Furthermore, its anti-inflammatory activity within the respiratory tract can lessen irritation of the nerve receptors, further contributing to the attenuation of bronchial stimulation. wikipedia.org
Anti-inflammatory Properties in Research Settings
Investigation of Inflammatory Mediator Inhibition and Associated Pathways
The anti-inflammatory properties of oxolamine are linked to its ability to inhibit the release of inflammatory mediators. patsnap.com While the precise pathways are not fully elucidated, it is believed that oxolamine interferes with the processes that lead to inflammation in the respiratory system. patsnap.com For instance, some research suggests that oxolamine inhibits the formation of N-acetylneuraminic acid, which is considered an early indicator of inflammation. oup.com In studies on guinea pigs, oxolamine demonstrated a distinct anti-inflammatory action on the respiratory organs, reducing lung weight and inflammation levels. medchemexpress.com This effect was found to be superior to that of phenylbutazone (B1037) in the same model. medchemexpress.com The molecular mechanisms likely involve the modulation of signaling pathways that control the expression of pro-inflammatory molecules. nih.govnih.gov
Ancillary Pharmacological Actions in Preclinical Studies
Beyond its primary antitussive and anti-inflammatory roles, preclinical research has identified other pharmacological actions of oxolamine. The compound has shown analgesic and antispastic effects, suggesting a broader potential for symptomatic relief in various conditions. oup.com Additionally, studies have explored its impact on ciliary function, with research indicating a protective effect against the ciliostatic action of cigarette smoke in animal models. atsjournals.org
Interactive Data Table: Preclinical Findings on Oxolamine
| Pharmacological Effect | Model/System | Key Findings | Reference |
|---|---|---|---|
| Antitussive (Central) | Brainstem (Medulla Oblongata) | Inhibition of the cough reflex center. | patsnap.commedtigo.com |
| Antitussive (Peripheral) | Respiratory Tract Nerves | Local anesthetic effect, reducing irritation. | patsnap.com |
| Anti-inflammatory | Guinea Pig Respiratory Organs | Reduced lung weight and inflammation. | medchemexpress.com |
| Anti-inflammatory | General | Inhibition of inflammatory mediator release. | patsnap.com |
| Ancillary | Animal Models | Analgesic and antispastic actions. | oup.com |
| Ancillary | Cat Trachea (in response to cigarette smoke) | Protective effect against ciliostasis. | atsjournals.org |
Molecular and Cellular Mechanisms of Oxolamine Hydrochloride Action
Investigation of Molecular Targets and Ligand Interactions
Research into the precise molecular targets and specific ligand interactions of oxolamine (B1678060) hydrochloride remains an area with limited detailed elucidation in publicly available scientific literature. However, its primary pharmacological effects as an antitussive and anti-inflammatory agent are understood to be mediated through a predominantly peripheral mechanism of action. nih.gov
Oxolamine's antitussive effects are believed to stem from its local anesthetic properties on the sensory nerve endings in the respiratory tract. patsnap.compatsnap.com This action is thought to reduce the sensitivity of the cough reflex at its origin, thereby diminishing the urge to cough. patsnap.com Unlike many other antitussive medications that act centrally on the cough center in the brain, oxolamine's peripheral action may result in fewer central nervous system side effects. patsnap.com Some reports suggest a potential action on the cough center in the medulla oblongata, but the peripheral mechanism is more strongly emphasized. patsnap.commedtigo.com One proposed molecular action contributing to its local anesthetic and analgesic effects is the blockade of sodium channels in nerve fibers. vulcanchem.com
Its anti-inflammatory properties are also considered a key component of its therapeutic action, contributing to the reduction of irritation of nerve receptors within the respiratory tract. wikipedia.org The exact molecular targets for its anti-inflammatory effects have not been fully characterized, though it is thought to involve the inhibition of the release of certain inflammatory mediators. patsnap.com
While specific receptor binding assays and molecular docking studies for oxolamine hydrochloride are not extensively detailed in the available research, its chemical structure as a 1,2,4-oxadiazole (B8745197) derivative provides a basis for its observed pharmacological activities. drugbank.com
Enzyme Inhibition Studies of Oxolamine and its Derivatives
Cytochrome P450 Enzyme Modulation Research (e.g., CYP2B1/2)
Oxolamine has been identified as an inhibitor of the Cytochrome P450 (CYP) enzyme system, specifically targeting the CYP2B1/2 isoenzymes. nih.gov This inhibition has clinical implications, as evidenced by its interaction with warfarin (B611796), a drug metabolized by CYP enzymes. nih.govoup.com
In a study involving male Sprague-Dawley rats, the co-administration of oxolamine with warfarin resulted in a significant increase in the area under the curve (AUC) of warfarin, indicating reduced metabolism. nih.gov This effect was attributed to the inhibition of CYP2B1/2 by oxolamine. nih.govresearchgate.net Further studies with phenytoin, another substrate of CYP2B1/2, showed a similar increase in AUC when administered with oxolamine, reinforcing the inhibitory effect on this specific enzyme. nih.gov Interestingly, this interaction demonstrated a gender difference, with the effect being significant in male rats but not in females, which is suggested to be due to the male-dominant expression of CYP2B1 in this species. nih.gov
Table 1: Effect of Oxolamine on the Area Under the Curve (AUC) of Warfarin and Phenytoin in Male Rats
| Co-administered Drug | Oxolamine Dose (mg/kg) | AUC (µg·h/mL or µg·min/mL) | % Increase in AUC |
| Warfarin | 0 (Control) | 180 µg·h/mL | - |
| 10 | 254 µg·h/mL | 41% | |
| 50 | 330 µg·h/mL | 83% | |
| Phenytoin | 0 (Control) | 938 µg·min/mL | - |
| 10 | 1280 µg·min/mL | 36% | |
| 50 | 1640 µg·min/mL | 75% |
Data sourced from a study on the pharmacokinetic interaction between oral warfarin and oxolamine in rats. nih.gov
Xanthine (B1682287) Oxidase (XO) Inhibition by 1,2,4-Oxadiazole Thioethers
While direct studies on this compound's effect on xanthine oxidase (XO) are not prominent, research into related 1,2,4-oxadiazole derivatives has shown significant inhibitory activity against this enzyme. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic target for conditions like gout and hyperuricemia. wikipedia.orgnih.gov
A number of synthetic 1,2,4-oxadiazole derivatives have been designed and evaluated as non-purine inhibitors of XO. nih.gov Several of these compounds have demonstrated potent inhibitory activities, in some cases with IC50 values in the low micromolar range. nih.gov The mechanism of inhibition for some of these derivatives has been characterized as competitive.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The 1,2,4-oxadiazole scaffold, a core component of oxolamine, is present in various compounds that have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) and are targets in the management of neurodegenerative diseases such as Alzheimer's disease. researchgate.netnih.gov
Studies on different series of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives have identified compounds with potent inhibitory activity against both AChE and BChE. researchgate.netnih.govnih.gov For instance, certain 1,3,4-oxadiazole derivatives have shown selective AChE inhibition with IC50 values in the nanomolar range. nih.gov In another study, a series of 1,2,4-oxadiazole derivatives were designed based on the structure of donepezil, an established AChE inhibitor, and were found to exhibit selective and potent inhibition of BChE. nih.gov One particular compound from this series, 6n, displayed an IC50 value of 5.07 µM for BChE. nih.gov Molecular docking studies of these derivatives have helped to elucidate their binding modes within the active sites of these enzymes. nih.govnih.gov
Table 2: Inhibitory Activity of Selected Oxadiazole Derivatives against AChE and BChE
| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value (µM) |
| 1,3,4-Oxadiazole Derivatives | AChE | 7j | 0.26 |
| BChE | 7c | 0.08 | |
| 1,2,4-Oxadiazole Derivatives | BChE | 6n | 5.07 |
| 1,3,4-Oxadiazole Derivatives | AChE | 16 | 41.87 |
Data compiled from various studies on the cholinesterase inhibitory properties of oxadiazole derivatives. researchgate.netnih.govacs.org
mTOR Inhibitory Activities of Oxadiazole Analogues
Analogues of the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their potential as inhibitors of the mammalian target of rapamycin (B549165) (mTOR). nih.gov mTOR is a crucial kinase that regulates cell growth, proliferation, and survival, making it a significant target in cancer therapy. researchgate.net
Several N-aryl-1,3,4-oxadiazole-2-amines have demonstrated potent antiproliferative activities against various cancer cell lines. nih.gov Pharmacophore modeling and subsequent enzymatic assays confirmed that these compounds act as ATP-competitive inhibitors of mTOR, with some active analogues exhibiting IC50 values in the nanomolar range. nih.gov These findings suggest that the oxadiazole core can serve as a valuable scaffold for the development of novel mTOR inhibitors. nih.govdntb.gov.ua
Modulation of Biochemical Pathways in Research
The anti-inflammatory effects of oxolamine suggest its ability to modulate biochemical pathways involved in inflammation. wikipedia.orgnih.gov While the specific pathways modulated by this compound are not fully detailed, its derivatives have been shown to impact significant signaling cascades.
Research on novel 1,2,4-oxadiazole-linked 1,2,3-triazole moieties has demonstrated their ability to down-regulate the EGFR/PI3K/Akt/mTOR pathway. researchgate.net This pathway is critical in regulating cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. researchgate.net In one study, potent cytotoxic compounds were found to inhibit PI3K gene expression, downregulate mTOR, and the downstream gene EGFR. researchgate.net These compounds also led to an increase in the expression of the tumor suppressor gene p53. researchgate.net
The broader class of oxadiazole derivatives has been recognized for their potential to act as multifunctional anticancer agents by targeting key signaling pathways. researchgate.net These include the inhibition of the Ras/Raf/MEK/ERK pathway through EGFR inhibition and the blockade of the PI3K/Akt/mTOR pathway, which can restore the activity of the tumor suppressor PTEN and promote apoptosis. researchgate.net
N-Acetylneuraminic Acid Pathway Modulation
Current scientific literature does not provide direct evidence to specifically detail the modulation of the N-acetylneuraminic acid (sialic acid) pathway by this compound. N-acetylneuraminic acid is a crucial terminal sialic acid on many glycoproteins and is involved in a wide array of cellular recognition and signaling processes. While inflammation can alter sialylation patterns on cell surfaces, a direct mechanistic link between this compound and the enzymatic machinery of the N-acetylneuraminic acid biosynthesis or catabolism pathways has not been established in available research. Further investigation is required to determine if this compound has any direct or indirect effects on the enzymes or substrates involved in this pathway, such as N-acetyl-D-mannosamine or the various sialyltransferases.
Impact on Inflammatory Cascade Signaling
This compound is recognized for its anti-inflammatory properties, which are believed to contribute significantly to its therapeutic effects. medchemexpress.compatsnap.compatsnap.com The primary mechanism behind this action is thought to be the inhibition of the release of certain inflammatory mediators. patsnap.com However, the precise signaling cascades and molecular targets involved are not yet fully elucidated. patsnap.com
Inflammation is a complex biological response involving a variety of signaling molecules and pathways. Key pathways in the inflammatory cascade include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, and fever. While it is hypothesized that this compound may interfere with these pathways, specific studies detailing its inhibitory effects on COX-1, COX-2, or various lipoxygenases are not extensively documented in the currently available literature.
Furthermore, the inflammatory response is orchestrated by a network of cytokines, which are signaling proteins that regulate the intensity and duration of inflammation. The effect of this compound on the production or signaling of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or anti-inflammatory cytokines has not been specifically characterized. Understanding the impact of this compound on these critical signaling nodes would provide a more complete picture of its anti-inflammatory mechanism.
In studies on experimentally induced inflammation in the respiratory organs of guinea pigs, oxolamine demonstrated a distinct anti-inflammatory action. medchemexpress.com This effect was observed through the reduction of relative lung weight and inflammation levels, as well as the protection of the pulmonary parenchyma from emphysema. medchemexpress.com These findings suggest an interference with the local inflammatory cascade, though the specific molecular interactions remain an area for further research.
Table 1: Investigated Anti-inflammatory Effects of Oxolamine
Pharmacokinetic and Pharmacodynamic Interactions in Preclinical Models
Preclinical Studies on Drug-Drug Interactions with Oxolamine (B1678060) Hydrochloride
Cytochrome P450 Mediated Interactions in Animal Models (e.g., Warfarin)
Preclinical studies in animal models, specifically in Sprague-Dawley rats, have demonstrated that oxolamine hydrochloride can engage in significant drug-drug interactions by inhibiting certain cytochrome P450 (CYP450) enzymes. A notable interaction has been observed with the anticoagulant warfarin (B611796), where the co-administration of oxolamine led to a significant increase in the plasma concentration of warfarin in a gender-specific manner.
In male rats, the oral administration of warfarin with oxolamine resulted in a substantial elevation of warfarin's area under the curve (AUC), indicating increased systemic exposure. This effect is attributed to the inhibition of specific CYP450 isoenzymes by oxolamine. Warfarin is metabolized in rats by several CYP enzymes, including CYP1A1, 2B1, 2C6, 2C11, and 3A2. The inhibitory action of oxolamine appears to be directed towards CYP2B1, an enzyme that is dominant in male rats, and CYP2C11 and 3A2, which are male-specific. This gender-specific inhibition explains why the AUC of warfarin was not significantly affected in female rats treated with oxolamine. nih.gov
Further investigation into the inhibitory profile of oxolamine on CYP450 enzymes in male rats involved the administration of other drugs that are primarily metabolized by specific isoenzymes. When phenytoin, a substrate for CYP2B1/2, was administered with oxolamine, a significant increase in its AUC was observed. Conversely, the pharmacokinetics of torasemide and clarithromycin, which are metabolized by CYP2C11 and CYP3A2 respectively, were not significantly altered by the co-administration of oxolamine. nih.gov These findings suggest that the primary mechanism for the observed drug-drug interaction between oxolamine and warfarin in male rats is the inhibition of CYP2B1/2. nih.gov
| Oxolamine Dose (mg/kg) | Warfarin AUC (µg·h/mL) | Percentage Increase in Warfarin AUC |
|---|---|---|
| Control (0) | 180 | - |
| 10 | 254 | 41.1% |
| 50 | 330 | 83.3% |
| Oxolamine Dose (mg/kg) | Phenytoin AUC (µg·min/mL) | Percentage Increase in Phenytoin AUC |
|---|---|---|
| Control (0) | 938 | - |
| 10 | 1280 | 36.5% |
| 50 | 1640 | 74.8% |
Influence on Hepatic Metabolism and Excretion Pathways in Animal Models
In preclinical animal models, this compound is understood to undergo hepatic metabolism. The liver is the primary site for the biotransformation of many xenobiotics, including oxolamine. Following its metabolism in the liver, the resulting metabolites are primarily excreted from the body via the kidneys. Caution is generally advised when administering drugs that undergo significant hepatic metabolism and renal excretion in subjects with impaired liver or kidney function, as this could potentially alter the drug's pharmacokinetic profile.
Emerging Research Avenues and Future Directions for Oxolamine Hydrochloride
Computational Chemistry and Molecular Docking Applications in Target Elucidation
Computational chemistry and molecular docking have become indispensable tools in modern drug discovery, offering powerful insights into the molecular interactions between a drug and its biological targets. For oxolamine (B1678060) hydrochloride, which contains a 1,2,4-oxadiazole (B8745197) ring, these in silico techniques are pivotal for elucidating its precise mechanism of action and identifying potential new therapeutic targets. nih.govmdpi.com
Molecular docking simulations allow researchers to predict how oxolamine binds to the active sites of various proteins. nih.gov This virtual screening process can identify potential interactions with receptors and enzymes involved in cough and inflammation pathways. For instance, docking studies can explore the binding affinity of oxolamine for specific receptors in the central nervous system believed to be involved in the cough reflex or for enzymes like cyclooxygenases (COX) implicated in inflammation. patsnap.comtandfonline.com The insights gained from these simulations, including binding energy calculations and visualization of hydrogen bonds, can guide the rational design of more potent and selective derivatives. mdpi.com
Density Functional Theory (DFT) is another computational method applied to study the electronic structure and reactivity of molecules like oxolamine. mdpi.com DFT calculations can determine key molecular properties, such as electrostatic potential maps, which reveal regions of the molecule likely to engage in electrophilic or nucleophilic interactions. researchgate.net This information is crucial for understanding how the molecule interacts with its biological environment and for predicting its metabolic stability.
By combining molecular docking with other computational approaches, researchers can build a comprehensive profile of oxolamine's interactions at a molecular level, paving the way for targeted modifications and the discovery of novel therapeutic applications.
Table 1: Key Computational Techniques in Oxolamine Research
| Technique | Application in Oxolamine Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Simulating the binding of oxolamine to known and potential protein targets (e.g., CNS receptors, inflammatory enzymes). | Identification of key binding interactions; prediction of binding affinity; elucidation of mechanism of action. |
| Density Functional Theory (DFT) | Calculating electronic properties, molecular orbital energies, and electrostatic potential of the oxolamine molecule. | Understanding molecular reactivity and stability; guiding structural modifications for improved activity. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the oxolamine-protein complex over time. | Assessing the stability of the binding interaction; understanding conformational changes in the target protein. |
| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of oxolamine and its derivatives. | Early identification of derivatives with favorable pharmacokinetic and safety profiles. mdpi.commdpi.com |
Design and Synthesis of Novel Oxolamine Derivatives for Enhanced Activity and Specificity
The 1,2,4-oxadiazole scaffold present in oxolamine is a versatile heterocyclic ring that is a common feature in many biologically active compounds. nih.govnih.gov This structural motif is valued in medicinal chemistry for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups, often leading to improved pharmacokinetic properties. mdpi.com Consequently, a significant area of emerging research is the design and synthesis of novel oxolamine derivatives to enhance its therapeutic efficacy and target specificity.
Synthetic chemists are exploring various strategies to modify the core oxolamine structure. One common approach involves the reaction of amidoximes with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. researchgate.net This method allows for the introduction of a wide variety of substituents onto the molecule. Researchers can systematically alter different parts of the oxolamine structure, such as the phenyl group or the diethylaminoethyl side chain, to investigate structure-activity relationships (SAR). sciepub.com For example, adding electron-donating or electron-withdrawing groups to the phenyl ring can modulate the compound's electronic properties and potentially increase its binding affinity to a specific target. nih.gov
The goal of these synthetic efforts is multifaceted:
Enhanced Potency: To create derivatives with stronger antitussive or anti-inflammatory effects at lower concentrations.
Improved Selectivity: To design molecules that interact more specifically with a single target, thereby reducing the potential for off-target side effects.
Favorable Pharmacokinetics: To modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Recent advances in synthetic methodologies, including one-pot reactions and microwave-assisted synthesis, have streamlined the production of libraries of 1,2,4-oxadiazole derivatives, accelerating the discovery of new drug candidates. mdpi.com These novel compounds are then subjected to biological screening to identify leads with superior therapeutic profiles compared to the parent oxolamine molecule.
Table 2: Synthetic Strategies for Oxolamine Derivatives
| Synthetic Method | Description | Key Advantage |
|---|---|---|
| Amidoxime (B1450833) Acylation and Cyclization | A two-step process where an amidoxime is first acylated, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. researchgate.net | A classic and widely used method that allows for diverse substitutions. |
| 1,3-Dipolar Cycloaddition | The reaction between a nitrile oxide and a nitrile to form the 1,2,4-oxadiazole ring. nih.gov | Provides an alternative route that can be efficient under specific catalytic conditions. |
| One-Pot Synthesis | Combining amidoximes and carboxylic acid derivatives in the presence of a coupling agent and a base to form the oxadiazole in a single step. mdpi.com | Increases efficiency and reduces reaction time and waste. |
Advanced Preclinical Models for Understanding Disease Mechanisms and Therapeutic Potential
To fully understand the therapeutic potential of oxolamine hydrochloride and its novel derivatives, researchers are moving beyond traditional preclinical assays and embracing more advanced and physiologically relevant models. These models are critical for studying complex disease mechanisms and for providing more accurate predictions of a drug's efficacy in humans.
For investigating antitussive effects, the conscious guinea pig model remains a commonly used standard, as these animals exhibit a cough reflex similar to humans when challenged with tussive agents like citric acid or capsaicin. nih.govresearchgate.netpharmalegacy.com Advanced applications of this model involve inducing a state of chronic cough through exposure to allergens or smoke, which better mimics conditions like asthma or COPD and allows for the evaluation of drugs on cough hypersensitivity. nih.gov
In the realm of inflammation, rodent models where lung inflammation is induced by agents like lipopolysaccharide (LPS) or allergens (e.g., ovalbumin) are employed. nih.govsyncrosome.comacs.org In these models, researchers can measure key endpoints such as cellular infiltration into the lungs, the levels of inflammatory cytokines in bronchoalveolar lavage fluid (BALF), and changes in lung function. syncrosome.comselvita.com Genetically modified mouse models, such as those that overexpress specific inflammatory mediators, also provide powerful tools to dissect disease pathways and test targeted therapies. unc.edu
A particularly promising and advanced preclinical model is the zebrafish (Danio rerio) embryo. nih.gov Due to their rapid external development, optical transparency, and genetic similarity to humans, zebrafish embryos are ideal for high-throughput screening of compounds. nih.govzeclinics.com They can be used for large-scale automated testing to assess the efficacy and toxicity of new oxolamine derivatives in a whole-organism context. zeclinics.comoup.com For example, researchers can use transgenic zebrafish with fluorescent reporters to visualize inflammation in real-time or monitor for cardiotoxic or neurotoxic effects, providing crucial safety data early in the drug discovery process. nih.govbiologists.com
Table 3: Preclinical Models for Oxolamine Research
| Model | Application | Key Endpoints Measured |
|---|---|---|
| Guinea Pig Cough Model | Evaluation of antitussive activity. pharmidex.com | Cough frequency, cough latency after exposure to irritants (e.g., citric acid). pharmalegacy.com |
| Rodent Models of Lung Inflammation | Assessment of anti-inflammatory effects in asthma, COPD, or acute lung injury. selvita.com | Inflammatory cell counts (neutrophils, eosinophils) in BALF, cytokine levels (e.g., IL-6, TNF-α), airway hyperresponsiveness. syncrosome.com |
| Zebrafish Embryo Model | High-throughput screening for efficacy and toxicity of new derivatives. nih.govoup.com | Developmental toxicity, cardiotoxicity, neurotoxicity, real-time visualization of inflammatory responses. nih.gov |
| Genetically Modified Mouse Models | Investigating drug effects in specific disease pathways (e.g., muco-obstructive lung disease). unc.edu | Disease-specific phenotypes, mucus production, airway remodeling. |
Q & A
Q. How can oxolamine hydrochloride be quantified in multi-component pharmaceutical formulations?
- Methodological Answer : Use reverse-phase HPLC-PDA with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Mobile phases often include a gradient of phosphate buffer (pH 3.0) and acetonitrile. Validate the method for specificity, linearity (e.g., 5–200 µg/mL), precision (RSD <2%), and recovery (98–102%). Include internal standards like chlorpheniramine maleate or paracetamol for comparative retention time analysis .
Q. What are the primary pharmacological mechanisms of this compound as an antitussive agent?
- Methodological Answer : this compound acts peripherally by inhibiting cough reflex sensitization. Design in vitro studies using isolated guinea pig tracheal rings to measure suppression of citric acid-induced contractions. In vivo, employ rodent models (e.g., capsaicin-induced cough in guinea pigs) to assess dose-dependent reductions in cough frequency. Compare results with centrally acting agents (e.g., dextromethorphan) to confirm peripheral action .
Q. What experimental models are recommended for evaluating this compound’s efficacy?
- Methodological Answer : Use validated animal models:
- Citric acid-induced cough in guinea pigs (dose: 0.4–0.6 M aerosol).
- Capsaicin challenge in mice to measure TRPV1 receptor involvement.
- Mechanical or chemical irritation of the trachea in anesthetized rodents. Include positive controls (e.g., codeine) and measure cough frequency, latency, and amplitude via plethysmography .
Q. How should bioanalytical methods for this compound be validated in preclinical studies?
- Methodological Answer : Follow ICH guidelines:
- Specificity : Assess interference from plasma matrix or metabolites via LC-MS/MS.
- Linearity : Test across 1–500 ng/mL in biological fluids (r² ≥0.99).
- Accuracy/Precision : Intra-day and inter-day variability should be <15%.
- Stability : Evaluate freeze-thaw cycles and long-term storage (-80°C). Reference FDA/EMA protocols for pharmacokinetic studies .
Advanced Research Questions
Q. What synthetic routes optimize the yield and purity of this compound?
- Methodological Answer : Compare routes:
- Route A : React diethylamine with bromoacetophenone in ethanol, followed by HCl salt formation (yield: 65–70%, purity >98% via HPLC).
- Route B : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) and improve yield (85%). Characterize intermediates via NMR and FT-IR, and final product via XRPD to confirm crystallinity .
Q. How does this compound interact with anticoagulants like warfarin in clinical studies?
- Methodological Answer : Conduct pharmacokinetic studies in rats co-administered warfarin (0.1 mg/kg) and oxolamine (50 mg/kg). Measure prothrombin time (PT) and INR weekly. Use HPLC to quantify warfarin plasma levels and assess CYP2C9 enzyme inhibition via liver microsomal assays. Report dose adjustments if PT increases >20% .
Q. How can contradictory data on oxolamine’s anti-inflammatory effects be reconciled with its antitussive action?
- Methodological Answer : Perform dual-mechanism studies:
- In vitro : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (ELISA).
- In vivo : Use carrageenan-induced paw edema models in rats. Compare oxolamine citrate vs. hydrochloride to assess salt-form impacts. Publish dose-response curves and statistical significance thresholds (p<0.05) to clarify discrepancies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS standards:
- PPE : Nitrile gloves, lab coats, and respiratory filters (e.g., N95) during powder handling.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill Management : Neutralize with 5% sodium bicarbonate and dispose as hazardous waste. Reference SDS sheets for first-aid measures (e.g., eye irrigation with 0.9% saline) .
Q. How do salt forms (e.g., citrate vs. hydrochloride) affect oxolamine’s pharmacokinetics?
- Methodological Answer : Conduct comparative bioavailability studies in dogs:
Q. What strategies address contradictions in oxolamine’s efficacy data across species?
- Methodological Answer : Perform meta-analyses of preclinical vs. clinical
- Inclusion Criteria : Studies with n≥10, validated cough models.
- Subgroup Analysis : Stratify by species, dose, and formulation.
- Statistical Tools : Use Cohen’s d for effect size and funnel plots to detect publication bias. Highlight interspecies metabolic differences (e.g., CYP450 profiles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
